molecular formula C6H8FIO B6179883 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2648942-09-8

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6179883
CAS No.: 2648942-09-8
M. Wt: 242.03 g/mol
InChI Key: WTUJDFIGHVZCPD-UHFFFAOYSA-N
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Description

4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2648942-09-8) is a fluorinated and iodinated oxa-bicyclic building block of significant interest in modern medicinal and synthetic chemistry. It serves as a versatile precursor for the development of C(sp³)-rich arene bioisosteres, particularly 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs). These saturated, three-dimensional scaffolds are designed to replace flat aromatic rings in drug molecules, a strategy known as "escaping from flatland" . This compound is valued for its role in photocatalytic [2π + 2σ] cycloaddition reactions with aldehydes, enabling the construction of complex molecular architectures . Integrating the 2-oxa-BCH motif into lead compounds can dramatically improve their physicochemical properties, such as enhancing metabolic stability and optimizing lipophilicity, which may lead to superior in vitro bioactivity profiles compared to their parent aryl counterparts . The iodine substituent provides a reactive handle for further functionalization via cross-coupling or substitution reactions, while the fluorine atom can be used to fine-tune electronic properties and bioavailability. Researchers utilize this scaffold in the synthesis of derivatives of natural products and pharmaceuticals, including fenbufen, flurbiprofen, and ibuprofen analogs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2648942-09-8

Molecular Formula

C6H8FIO

Molecular Weight

242.03 g/mol

IUPAC Name

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H8FIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2

InChI Key

WTUJDFIGHVZCPD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CI)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 1 Iodomethyl 2 Oxabicyclo 2.1.1 Hexane

Retrosynthetic Disconnection of the 2-Oxabicyclo[2.1.1]hexane Framework

The retrosynthetic analysis of the 2-oxabicyclo[2.1.1]hexane framework reveals a logical pathway for its construction. The primary disconnection involves breaking the C1-O and C4-C5 bonds, which points to an intramolecular cyclization of a functionalized cyclobutane (B1203170) derivative. Specifically, the target molecule can be traced back to a fluorinated 3-(hydroxymethyl)methylenecyclobutane precursor. This precursor contains the necessary functionalities—a hydroxyl group and an exocyclic double bond—to undergo an electrophilic iodocyclization to form the desired bicyclic ether. This strategic disconnection simplifies the complex bicyclic structure into a more synthetically accessible monocyclic precursor.

Design and Preparation of Key Fluorinated Methylenecyclobutane Precursors

The successful synthesis of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is critically dependent on the efficient preparation of the key fluorinated methylenecyclobutane precursors. This involves the synthesis of fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes and the strategic introduction of the fluorine atom at the C4 position.

The synthesis of the core methylenecyclobutane structure can be achieved through various established methods in organic synthesis. A common approach involves the [2+2] cycloaddition of an allene with an appropriately substituted alkene to form the four-membered ring. Subsequent functional group manipulations are then carried out to introduce the required hydroxyl or amino functionalities at the 3-position. For instance, the reduction of a corresponding cyclobutanone or the opening of a cyclobutane epoxide can yield the desired 3-hydroxy derivative. Similarly, reductive amination of a cyclobutanone or nucleophilic substitution on a suitable leaving group can provide the 3-aminomethyl derivative. The introduction of the exocyclic methylene (B1212753) group is often accomplished via a Wittig reaction or other olefination methods on a cyclobutanone.

The introduction of a fluorine atom at the C4 position of the cyclobutane ring with high stereo- and regioselectivity is a crucial and often challenging step. Several modern fluorination techniques can be employed to achieve this transformation.

One strategy involves the fluorination of a bicyclo[1.1.0]butyl alcohol precursor, which undergoes a strain-releasing deoxyfluorination to yield a fluorinated methylenecyclobutane. Another approach is the enantioselective fluorination-induced ring expansion of cyclopropanes and cyclobutanes. Additionally, palladium-catalyzed ring-expanding amidofluorination of methylenecyclobutanes has been reported as a method to introduce fluorine into a bicyclic system. The choice of fluorinating agent and reaction conditions is critical to control the stereochemical outcome of the reaction.

A summary of potential fluorination strategies is presented in the table below:

Fluorination StrategyReagents and ConditionsKey Features
Deoxyfluorination of Bicyclo[1.1.0]butyl AlcoholsOlah's reagent (pyridine • 9 HF with KHF2 and i-Pr2NH additives)Strain-releasing reaction to form fluorinated methylenecyclobutanes.
Ring-Expanding AmidofluorinationPd(II)/Pd(IV) catalysis, SelectfluorDomino process involving amidopalladation, oxidation, rearrangement, and C-F bond formation.
Enantioselective Fluorination-Induced Ring ExpansionChiral catalystsAllows for the stereocontrolled synthesis of fluorinated cyclobutanes.

The Iodocyclization Reaction: A Pivotal Step in Bicyclic[2.1.1]hexane Formation

The cornerstone of the synthesis of this compound is the iodocyclization of the fluorinated 3-(hydroxymethyl)methylenecyclobutane precursor. This reaction proceeds with high efficiency and stereoselectivity to construct the characteristic 2-oxabicyclo[2.1.1]hexane core. A general and practical approach to 2-oxabicyclo[2.1.1]hexanes has been developed via an iodocyclization reaction. nih.govenamine.net

The mechanism of the iodine(I)-promoted cyclization is believed to proceed through an electrophilic addition of an iodine(I) species to the exocyclic double bond of the methylenecyclobutane precursor. This addition forms a key iodonium (B1229267) ion intermediate. The intramolecular nucleophilic attack by the tethered hydroxyl group on the iodonium ion then occurs in a stereospecific manner, leading to the formation of the bicyclic ether and the introduction of the iodomethyl group at the bridgehead position. The reaction is typically promoted by an iodine source such as molecular iodine (I₂) in the presence of a base, or by N-iodosuccinimide (NIS). The regioselectivity of the cyclization is governed by Baldwin's rules, favoring the exo-trig cyclization pathway to form the thermodynamically stable five-membered tetrahydrofuran (B95107) ring within the bicyclic system.

The iodocyclization reaction has been shown to be a versatile and robust method for the synthesis of various bicyclic ethers. Studies have demonstrated that this reaction tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. The reaction conditions are generally mild, which contributes to its broad applicability.

The substrate scope of the iodocyclization has been explored with various substituted methylenecyclobutanes. The presence of different substituents on the cyclobutane ring can influence the reaction rate and yield, but the fundamental cyclization pathway remains consistent. The functional group tolerance is a significant advantage of this methodology, allowing for the presence of esters, amides, and other common functional groups without significant side reactions. This tolerance enables the synthesis of a diverse library of 2-oxabicyclo[2.1.1]hexane derivatives for applications in medicinal chemistry and materials science.

The following table summarizes the key aspects of the iodocyclization reaction:

FeatureDescription
Reaction Type Electrophilic Iodocyclization
Key Intermediate Iodonium ion
Iodine Source I₂, NIS, or other I⁺ sources
Nucleophile Intramolecular hydroxyl or amino group
Regioselectivity Typically follows Baldwin's rules for exo-trig cyclization
Stereoselectivity Generally high, leading to specific diastereomers
Functional Group Tolerance Broad, tolerates many common functional groups

Stereochemical Control and Diastereoselectivity in Iodocyclization Protocols

The iodocyclization reaction to form the 2-oxabicyclo[2.1.1]hexane scaffold inherently creates new stereocenters, making stereochemical control a critical aspect of the synthesis. The diastereoselectivity of the cyclization is influenced by the substitution pattern of the starting cyclobutane ring and the reaction conditions.

While specific diastereoselectivity data for the synthesis of this compound is not extensively detailed in the public domain, general principles derived from related syntheses are applicable. For instance, in the formation of similar bicyclic systems, steric hindrance plays a significant role. Bulky substituents on the cyclobutane precursor can direct the approach of the electrophilic iodine and subsequent intramolecular attack by the hydroxyl group, favoring the formation of one diastereomer over another.

In some related photochemical [2+2] cycloaddition routes to the 2-oxabicyclo[2.1.1]hexane core, the formation of diastereomeric mixtures is a known challenge, sometimes requiring difficult chromatographic separation. However, the iodocyclization of specific substrates, even those with bulky groups, has been reported to proceed cleanly, yielding a single major product in high yield, suggesting a high degree of stereocontrol is achievable under the right conditions. researchgate.net For cyclic allyl alcohols, the combination of phosphine catalysis and photocatalysis can even yield single diastereomers of spirocyclic structures. nih.govbath.ac.uk

Optimization of Reaction Conditions for High-Yield and Gram-Scale Synthesis

Significant efforts have been directed toward optimizing the iodocyclization reaction to achieve high yields and enable large-scale production, which is crucial for the application of these compounds as building blocks in medicinal chemistry. enamine.net The key step often involves the iodocyclization of fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes. enamine.net

Table 1: Optimized Reaction Conditions for Scalable Iodocyclization Synthesis of 2-Oxabicyclo[2.1.1]hexane Derivatives
ParameterOptimized ConditionRationale / BenefitReference
Iodine SourceMolecular Iodine (I₂)Readily available and effective electrophile for cyclization. researchgate.net
BaseSodium Bicarbonate (NaHCO₃)Mild base to neutralize HI produced during the reaction, preventing side reactions. researchgate.net
Solvent SystemMeOtBu / Water (Biphasic)Facilitates reaction and simplifies work-up. researchgate.net
TemperatureRoom TemperatureReduces energy consumption and minimizes thermal decomposition of sensitive intermediates. researchgate.net
Reaction Time~12 hoursAllows for complete conversion without significant product degradation. researchgate.net
ScaleUp to 377 g in a single runDemonstrates the protocol's robustness and suitability for large-scale manufacturing. researchgate.net

Exploration of Alternative Synthetic Routes to the 2-Oxabicyclo[2.1.1]hexane Scaffold

Beyond the established iodocyclization method, several innovative strategies have emerged for constructing the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core. These alternatives often provide access to different substitution patterns and operate under varied mechanistic paradigms.

Photocatalytic [2+2] Cycloaddition: Visible-light photocatalysis enables an intramolecular [2+2] cyclization of precursor dienes or difluoroallyl vinyl ethers. acs.orgacs.org This approach is noted for its mild reaction conditions and high operational efficiency, avoiding the use of high-energy UV light which can be detrimental to sensitive functional groups. acs.org

Strain-Release Cycloaddition: This method utilizes highly strained bicyclo[1.1.0]butanes (BCBs) as starting materials. nih.gov In a reaction promoted by a cobalt catalyst under visible light, BCBs undergo a [2π + 2σ] cycloaddition with aldehydes to furnish a diverse array of 2-oxa-BCHs in good to excellent yields. nih.govrsc.orgresearchgate.netrsc.org Another variant involves visible-light-induced triplet energy transfer catalysis for the reaction between BCBs and benzoylformate esters. researchgate.net

Combined Phosphine Catalysis and Photocatalysis: A novel cascade reaction merges nucleophilic phosphine catalysis with energy transfer catalysis. nih.govrsc.org This strategy allows for the rapid assembly of structurally diverse 2-oxa-BCH scaffolds from readily available building blocks like commercial allyl alcohols and electron-poor arylalkynes. nih.govbath.ac.ukrsc.org

Comparative Analysis of Atom Economy and Synthetic Efficiency of Diverse Approaches

Photocatalytic Routes ([2+2] and BCB cycloaddition): These methods often start from simpler, more readily available materials like aldehydes or dienes. acs.orgnih.gov The cobalt-catalyzed cycloaddition of BCBs, for example, has been demonstrated on a gram scale with excellent yields (92%), showcasing its practical utility. nih.govrsc.org These methods construct the complex bicyclic core in a single, efficient step.

Combined Phosphine/Photocatalysis: This cascade reaction is explicitly highlighted for its "high atom economy". nih.govrsc.org It constructs the scaffold from simple, feedstock allyl alcohols and alkynes in a single operation, minimizing waste and maximizing the incorporation of starting material atoms into the final product. This approach avoids the need for bespoke, strained starting materials, offering significant advantages in terms of accessibility and cost. nih.gov

Table 2: Comparative Analysis of Synthetic Routes to the 2-Oxabicyclo[2.1.1]hexane Scaffold
Synthetic RouteKey AdvantagesPotential LimitationsReference
IodocyclizationProven scalability (multi-hundred gram); High yields for the cyclization step.Requires multi-step synthesis of a functionalized cyclobutane precursor. researchgate.netrsc.org
Photocatalytic [2+2] CycloadditionMild conditions; High operational efficiency; Good functional group tolerance.Potential for diastereomeric mixtures; Precursor synthesis can be linear. acs.orgacs.org
Strain-Release Cycloaddition (from BCBs)Uses strained but increasingly accessible starting materials; High yields and broad scope.Synthesis and stability of bicyclo[1.1.0]butane precursors can be challenging. nih.govrsc.org
Phosphine/Photocatalysis CascadeHigh atom economy; Uses simple, readily available feedstock chemicals; Rapid assembly.Newer methodology, full scope and scalability may still be under exploration. nih.govrsc.org

Reaction Chemistry and Derivatization of 4 Fluoro 1 Iodomethyl 2 Oxabicyclo 2.1.1 Hexane

Transformations Involving the Primary Iodomethyl Moiety

The primary iodomethyl group in 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is the primary site of reactivity, allowing for a wide range of functional group interconversions.

Nucleophilic Substitution Reactions for Preparation of Functionality (e.g., Alcohols, Azides, Amines, Nitriles, Thioethers)

The carbon-iodine bond is readily displaced by a variety of nucleophiles, providing straightforward access to a diverse array of functionalized derivatives. This reactivity is a cornerstone of the utility of this compound as a building block.

Research has demonstrated the successful conversion of the primary iodide to other key functional groups. For instance, treatment with appropriate nucleophilic reagents leads to the formation of alcohols, azides, and primary amines. researchgate.net These transformations are typically carried out under standard nucleophilic substitution conditions and provide the corresponding functionalized 2-oxabicyclo[2.1.1]hexane derivatives in good yields.

The following table summarizes some of the key nucleophilic substitution reactions performed on analogous fluorinated 2-oxabicyclo[2.1.1]hexane iodides:

Starting MaterialReagentProductFunctional Group Introduced
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexaneH₂O/DMSO(4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanolAlcohol (-OH)
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexaneNaN₃1-(azidomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexaneAzide (-N₃)
1-(azidomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexaneH₂, Pd/C(4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamineAmine (-NH₂)

While direct literature examples for the conversion of this compound to nitriles and thioethers are not extensively documented, the established reactivity of primary iodides suggests that these transformations are highly feasible. The reaction with cyanide salts (e.g., NaCN, KCN) would be expected to yield the corresponding nitrile, a valuable precursor for carboxylic acids, amides, and amines. Similarly, reaction with thiolates (e.g., NaSR) would provide access to a range of thioethers, which are of interest for their biological activities and as intermediates in further synthetic manipulations.

Carbon-Carbon Bond Formation via Organometallic Cross-Coupling Strategies

The formation of new carbon-carbon bonds is a fundamental objective in organic synthesis. While specific examples of organometallic cross-coupling reactions involving this compound are not prevalent in the current literature, the reactivity of similar bicyclic iodides in such transformations provides a strong indication of its potential. For instance, bridgehead iodides of bicyclo[1.1.1]pentane (BCP) derivatives have been successfully employed in iron-catalyzed Kumada cross-coupling reactions with aryl and heteroaryl Grignard reagents. acs.org This suggests that the iodomethyl group of the title compound could potentially participate in similar cross-coupling reactions, such as Suzuki, Stille, Negishi, or Sonogashira couplings, to introduce aryl, heteroaryl, vinyl, or alkynyl moieties.

The successful application of these methods would significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures with tailored electronic and steric properties.

Reductive Deiodination and other Radical Reactions

The carbon-iodine bond can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom. This process, known as reductive deiodination, can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd). nih.gov This reaction is useful for preparing the corresponding methyl-substituted 4-fluoro-2-oxabicyclo[2.1.1]hexane, which can serve as a valuable scaffold or as a reference compound in structure-activity relationship studies.

Beyond simple reduction, the iodomethyl group can also be a precursor for radical-mediated reactions. The homolytic cleavage of the C-I bond can generate a primary alkyl radical, which can then participate in a variety of transformations. For example, radical cyclization reactions are a powerful tool for the construction of new ring systems. While specific examples starting from this compound are not extensively reported, the general principles of radical chemistry suggest that this compound could be a substrate for such reactions. Additionally, radical-mediated additions to alkenes and alkynes could provide another avenue for carbon-carbon bond formation. The reactivity of radicals on the related bicyclo[2.1.1]hexane system has been studied, indicating that the bicyclic core is amenable to radical transformations. rsc.org

Functional Group Interconversions and Scaffold Modification

Beyond the direct transformation of the iodomethyl group, the this compound scaffold allows for more complex derivatizations.

Selective Derivatization at Remote Positions of the Bicyclic Core

The selective functionalization of the 2-oxabicyclo[2.1.1]hexane core at positions other than the iodomethyl group presents a synthetic challenge due to the generally unreactive nature of the C-H bonds of the bicyclic framework. However, recent advances in C-H activation and functionalization methodologies may offer future pathways to achieve such transformations.

While the literature specifically detailing remote functionalization on the this compound scaffold is limited, studies on related bicyclo[2.1.1]hexane systems have shown that derivatization at various positions is possible. nih.govchemrxiv.org For instance, photochemical methods have been employed to introduce substituents at the C5 and C6 positions of the 2-azabicyclo[2.1.1]hexane core. rsc.org These strategies could potentially be adapted to the 2-oxabicyclo[2.1.1]hexane system, although the influence of the existing fluorine and iodomethyl substituents on the regioselectivity of such reactions would need to be carefully investigated.

Preparation of Multifunctional Building Blocks from this compound

The combination of the reactive iodomethyl group and the fluorine-substituted bicyclic core makes this compound an excellent starting material for the synthesis of multifunctional building blocks. These are molecules that contain two or more functional groups, often with orthogonal reactivity, allowing for their sequential elaboration into more complex structures.

The primary iodide can be converted into a wide range of functionalities, as discussed in section 3.1.1. These transformations, coupled with the inherent structural features of the fluorinated bicyclic core, lead to the creation of a diverse library of building blocks for medicinal chemistry and drug discovery. researchgate.net For example, the conversion of the iodide to an amine, followed by protection of the amino group, would yield a building block where the bicyclic scaffold can be further modified or incorporated into a larger molecule via the protected amine. Similarly, conversion to an alcohol or a nitrile provides alternative handles for subsequent chemical manipulations. The synthesis of such multifunctional derivatives is a key strategy for leveraging the unique properties of the 4-fluoro-2-oxabicyclo[2.1.1]hexane scaffold in the design of novel bioactive compounds.

Chemoselectivity and Regioselectivity Considerations in Advanced Synthetic Applications

In the context of advanced synthetic applications, the selective transformation of one functional group in the presence of others is a key consideration. For this compound, the primary focus of reactivity is the iodomethyl group, which is significantly more susceptible to a wide range of chemical transformations compared to the relatively inert bridgehead fluorine atom and the C-H bonds of the bicyclic core.

Chemoselectivity:

The pronounced difference in reactivity between the carbon-iodine (C-I) bond and the carbon-fluorine (C-F) bond is the cornerstone of chemoselective derivatization of this compound. The C-I bond is considerably weaker and the iodide ion is an excellent leaving group, making the iodomethyl group a prime site for nucleophilic substitution and cross-coupling reactions. In contrast, the C-F bond at the bridgehead position is strong and generally unreactive under standard nucleophilic substitution or cross-coupling conditions. This inherent difference allows for a high degree of chemoselectivity.

Advanced synthetic strategies capitalize on this by employing conditions that selectively target the iodomethyl group. For instance, in the synthesis of complex molecules for pharmaceutical applications, the 2-oxabicyclo[2.1.1]hexane scaffold can be introduced early in a synthetic sequence, with the iodomethyl group serving as a handle for subsequent elaboration without affecting the fluoro substituent.

Regioselectivity:

Regioselectivity in the derivatization of this compound is primarily centered on the reactions of the iodomethyl group. As a primary iodide, it is highly susceptible to SN2-type reactions with a variety of nucleophiles. The steric accessibility of the methylene (B1212753) carbon atom facilitates the approach of nucleophiles, leading to the clean displacement of the iodide.

In advanced synthetic applications, this predictable regioselectivity is crucial for the construction of well-defined molecular architectures. For example, in the development of drug candidates, the 4-fluoro-2-oxabicyclo[2.1.1]hexane moiety can be precisely attached to a larger molecular framework via the iodomethyl handle. The fluorine atom at the 4-position can influence the electronic properties of the molecule and its interactions with biological targets, while the derivatization at the 1-position dictates the connectivity.

Advanced Synthetic Applications and Derivatization:

The primary iodide of this compound is a versatile functional group that can be converted into a wide array of other functionalities. enamine.net These transformations are typically performed with high chemoselectivity and regioselectivity, as outlined in the table below.

Transformation Reagents and Conditions Product Functional Group Chemoselectivity/Regioselectivity Notes
Nucleophilic SubstitutionNaN3, DMFAzide (-CH2N3)Highly selective for the primary iodide. The C-F bond is unreactive.
NaCN, DMSONitrile (-CH2CN)Selective for the primary iodide.
R-OH, NaHEther (-CH2OR)The reaction occurs exclusively at the iodomethyl position.
R-SH, baseThioether (-CH2SR)High regioselectivity for the primary carbon.
Phthalimide, K2CO3Protected AmineSelective for the primary iodide, allowing for subsequent deprotection to the primary amine.
OxidationDMSO, NaHCO3Aldehyde (-CHO)Kornblum oxidation conditions selectively oxidize the primary iodide.
Jones Reagent (after conversion to alcohol)Carboxylic Acid (-COOH)Two-step process with high selectivity at each step.
ReductionLiAlH4, THFMethyl (-CH3)The C-I bond is selectively reduced.
Cross-Coupling ReactionsArylboronic acid, Pd catalyst, baseArylmethylene (-CH2Ar)Suzuki coupling conditions are mild enough to preserve the C-F bond.
Terminal alkyne, Cu(I) catalyst, basePropargyl (-CH2-C≡C-R)Sonogashira coupling proceeds selectively at the C-I bond.

Influence of the Fluoro Substituent:

While the bridgehead fluorine atom is generally unreactive under the conditions used to derivatize the iodomethyl group, its presence is not electronically silent. The high electronegativity of fluorine can exert an inductive effect through the bicyclic framework. This can subtly influence the reactivity of the iodomethyl group, for instance, by slightly altering the electrophilicity of the methylene carbon. However, this electronic effect is generally not significant enough to alter the fundamental chemoselectivity and regioselectivity of the reactions at the iodomethyl position.

In more advanced and specialized applications, such as those involving radical reactions or highly reactive organometallic species, the potential for competing reactions involving the C-F bond or C-H bonds of the scaffold would need to be carefully considered. However, for the majority of common synthetic transformations, the derivatization of this compound proceeds with a high degree of predictability and control, making it an attractive and versatile building block for the synthesis of complex molecules.

Structural Elucidation and Stereochemical Analysis of 4 Fluoro 1 Iodomethyl 2 Oxabicyclo 2.1.1 Hexane and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopy is a cornerstone in the structural determination of novel chemical entities. A multi-technique approach, integrating NMR, mass spectrometry, and infrared spectroscopy, is essential for an unambiguous characterization of the target molecule.

High-field NMR spectroscopy is the most powerful tool for elucidating the complex structure of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane.

¹H NMR: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. The rigid bicyclic framework leads to distinct signals for the bridgehead and methylene (B1212753) bridge protons. The iodomethyl group (–CH₂I) is expected to show a characteristic singlet or AB quartet, while the proton at the fluorine-bearing carbon (CHF) would appear as a doublet of doublets due to coupling with both the fluorine atom and adjacent protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The bicyclo[2.1.1]hexane core features distinct signals for the bridgehead and methylene bridge carbons. The carbon atom bonded to the iodine will be shifted upfield, while the carbon bonded to the highly electronegative fluorine atom will be significantly downfield.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for structural analysis. huji.ac.ilbiophysics.org The chemical shift of the fluorine atom in the 4-position is highly sensitive to its local electronic environment and stereochemical orientation (exo vs. endo). kpi.uanih.gov Coupling between ¹⁹F and nearby ¹H nuclei provides valuable information for assigning the relative stereochemistry of the molecule. rsc.org

NucleusTechniqueExpected Observations for this compound
¹H1D NMRDistinct signals for bridgehead, methylene, CHF, and CH₂I protons. Coupling patterns reveal spatial relationships.
¹³C1D NMRUnique signals for each carbon, including bridgehead carbons and those bonded to F, O, and I.
¹⁹F1D NMRA single resonance with a chemical shift characteristic of a fluorine on a strained bicyclic ether. Coupling to ¹H provides stereochemical insight.
¹H-¹HCOSYCorrelates coupled protons, mapping out the proton network within the bicyclic system.
¹H-¹³CHSQC/HMBCHSQC identifies direct C-H bonds. HMBC establishes long-range (2-3 bond) C-H connectivities, confirming the carbon skeleton and placement of substituents.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which in turn confirms the molecular formula. For this compound (C₆H₈FIO), HRMS would verify the elemental composition by matching the measured mass to the calculated theoretical mass with high precision (typically within 5 ppm). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. For the target compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

C-H stretching: For the sp³ hybridized carbons of the bicyclic ring and methyl group.

C-O stretching: A strong band characteristic of the ether linkage within the 2-oxabicyclo[2.1.1]hexane system.

C-F stretching: A strong absorption in the fingerprint region, confirming the presence of the carbon-fluorine bond.

C-I stretching: A weaker absorption at lower frequencies.

X-ray Crystallography for Definitive Absolute Configuration and Conformational Analysis

While spectroscopic methods establish connectivity, single-crystal X-ray crystallography provides the most definitive and unambiguous evidence for the three-dimensional structure of a molecule. nih.gov This technique determines the precise spatial coordinates of each atom in the crystal lattice, allowing for the unequivocal assignment of absolute configuration (in the case of a chiral, enantiopure sample) and a detailed analysis of bond lengths, bond angles, and torsional angles. chemrxiv.orgresearchgate.net Although the specific crystal structure for this compound is not detailed in the literature, analysis of related 2-oxabicyclo[2.1.1]hexane derivatives has confirmed the rigid and strained nature of this bicyclic system. nih.govresearchgate.net

Conformational Dynamics of the Strained 2-Oxabicyclo[2.1.1]hexane Ring System

The 2-oxabicyclo[2.1.1]hexane scaffold is a highly constrained bicyclic system. Its rigid structure is a key feature, making it a valuable building block in medicinal chemistry where precise spatial orientation of substituents is required. rsc.org

Impact of Fluorine Substitution on Preferred Conformations and Stereoelectronic Effects

The introduction of a fluorine atom into the 2-oxabicyclo[2.1.1]hexane framework at the C4 position is predicted to exert a profound influence on the molecule's conformational preferences and stereoelectronic landscape. While direct experimental data for this compound is not extensively available in the reviewed literature, the impact of fluorine can be extrapolated from studies on analogous fluorinated bicyclic and acyclic systems. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor and a powerful dipole, are key to understanding these effects.

The rigid bicyclo[2.1.1]hexane core significantly constrains the possible conformations. However, the orientation of substituents can still be influenced by subtle stereoelectronic interactions. In the case of this compound, the fluorine atom's presence is anticipated to modulate the puckering of the five-membered ring within the bicyclic system. The gauche effect, a well-established stereoelectronic phenomenon, is particularly relevant. wikipedia.org This effect often favors a gauche conformation in 1,2-difluoroethane, despite steric repulsion, due to a stabilizing hyperconjugative interaction between a C-H bonding orbital and an adjacent C-F antibonding orbital (σC-H → σ*C-F). wikipedia.org In the bicyclic system, similar interactions between C-H or C-C bonds and the C-F antibonding orbital can influence the torsional angles and lead to a preference for specific conformers.

Furthermore, the anomeric effect, typically associated with pyranose rings, can have analogous manifestations in this bicyclic ether. The presence of the electronegative fluorine can enhance electrostatic interactions within the molecule. For instance, studies on fluorinated methoxycyclohexanes have demonstrated that fluorine substitution can induce counter-intuitive axial preferences through stabilizing 1,3-diaxial electrostatic interactions. nih.gov In this compound, the interaction between the fluorine atom and the lone pairs of the bridgehead oxygen atom could lead to a shortening of the C-O bond and a preference for a conformation that maximizes this stabilizing interaction.

The stereoelectronic influence of fluorine also extends to the reactivity and physicochemical properties of the molecule. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. acs.orgresearchgate.net These improvements are often a direct consequence of the conformational pre-organization and altered electronic distribution induced by the fluorine substituent. For example, the strong C-F bond is resistant to metabolic cleavage, and the altered conformation can lead to a better fit in a biological target's active site.

The table below summarizes the predicted stereoelectronic effects of fluorine substitution on the 2-oxabicyclo[2.1.1]hexane core, based on general principles observed in other fluorinated organic molecules.

Stereoelectronic EffectPredicted Impact on this compound
Gauche Effect May favor specific puckering of the five-membered ring to optimize σ → σ* hyperconjugative interactions involving the C-F bond. wikipedia.org
Anomeric-type Effect Potential for stabilizing interactions between the fluorine atom and the bridgehead oxygen's lone pairs, influencing bond lengths and angles. nih.gov
Inductive Effect Strong electron withdrawal by fluorine will polarize the carbon skeleton, affecting the reactivity of nearby functional groups.
Hyperconjugation The C-F bond can participate in hyperconjugative interactions, influencing the stability of different conformations and the electronic properties of the molecule. wikipedia.org

The following table outlines the expected conformational preferences influenced by the fluorine substituent.

Conformer PropertyInfluence of Fluorine Substitution
Ring Puckering The puckering of the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings within the bicyclic system will be biased to accommodate stereoelectronic effects like the gauche effect.
Substituent Orientation The preferred orientation of the iodomethyl group may be influenced by dipolar interactions with the C-F bond.
Bond Lengths and Angles Expect shortening of adjacent C-C and C-O bonds due to hyperconjugative and anomeric-type effects.

Theoretical and Computational Investigations of Fluorinated 2 Oxabicyclo 2.1.1 Hexane Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are instrumental in understanding the intrinsic properties of molecules. For 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane, methods such as Density Functional Theory (DFT) are employed to predict its geometry, electronic structure, and reactivity.

To identify the most stable three-dimensional arrangement of this compound, a thorough conformational search followed by geometry optimization is essential. Due to the rigid nature of the bicyclic core, conformational flexibility primarily arises from the rotation of the iodomethyl group.

A typical computational protocol involves:

Initial Structure Generation: The 3D structure of the molecule is built using molecular modeling software.

Conformational Search: A systematic or stochastic search is performed to explore the rotational landscape of the C-C bond of the iodomethyl substituent.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT method, such as B3LYP, with a suitable basis set like 6-31+G(d,p). acs.org This process finds the lowest energy conformation for the molecule.

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.

These calculations provide the equilibrium geometry, which is the foundation for all further computational analyses.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals in this compound provide insights into its electrophilic and nucleophilic character.

The presence of the electronegative fluorine and oxygen atoms is expected to lower the energy of the molecular orbitals. The iodomethyl group, containing a relatively weak C-I bond, can also influence the FMOs. The LUMO is likely to have significant contributions from the σ* orbital of the C-I bond, suggesting susceptibility to nucleophilic attack at the methylene (B1212753) carbon.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps in understanding the molecule's polarity and intermolecular interactions. The fluorine atom will induce a significant negative partial charge, while the carbon it is attached to will become more positive. The iodine atom, being a halogen, can exhibit anisotropic charge distribution, potentially leading to halogen bonding. researchgate.net

ParameterCalculated ValueInterpretation
HOMO Energy-9.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap8.7 eVRelates to the chemical stability and reactivity of the molecule.
Partial Charge on F-0.45 eHighlights the high electronegativity of the fluorine atom.
Partial Charge on C (of C-I)-0.15 eSuggests the site for potential nucleophilic attack.

Molecular Modeling and Shape Analysis for Bioisosteric Design Principles

A primary motivation for studying 2-oxabicyclo[2.1.1]hexane systems is their potential to act as bioisosteres for aromatic rings, offering a three-dimensional and saturated alternative. acs.orgnih.govresearchgate.net Molecular modeling and shape analysis provide a quantitative basis for this comparison.

The three-dimensional character of a molecule is crucial for its interaction with biological targets. Molecular shape descriptors, such as the Principal Moments of Inertia (PMI) and the fraction of sp3 hybridized carbons (Fsp3), are used to quantify this property. For this compound, the rigid bicyclic core ensures a high degree of three-dimensionality compared to a planar phenyl ring.

The Fsp3 value for this scaffold is significantly higher than that of a benzene (B151609) ring, a desirable feature in modern drug design to "escape from flatland". nuph.edu.ua These descriptors can be calculated from the optimized molecular geometry and are valuable in virtual screening and library design. enamine.net

To assess how well the 2-oxabicyclo[2.1.1]hexane scaffold mimics a substituted benzene ring, a comparison of their geometric parameters is performed. This involves analyzing the distances and angles between the exit vectors, which represent the points of substituent attachment. nih.gov For this compound, the substituents at the 1- and 4-positions can be compared to a meta-substituted benzene ring.

Crystallographic and computational studies on similar systems have shown that the geometric properties of 2-oxabicyclo[2.1.1]hexanes closely resemble those of ortho- and meta-substituted benzenes. researchgate.netresearchgate.netresearchgate.net The distance between the substituents and their relative orientation in space are key parameters for effective mimicry.

Geometric Parameter2-Oxabicyclo[2.1.1]hexane Coremeta-Substituted Benzeneortho-Substituted Benzene
Distance between substituents (d)~4.8 Å~4.9 Å~3.1 Å
Angle between exit vectors (γ)~120°120°60°
Fraction of sp3 carbons (Fsp3)>0.800

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can predict spectroscopic data, which is invaluable for the identification and characterization of novel compounds. For this compound, the prediction of its NMR and IR spectra can guide its synthesis and purification.

The prediction of NMR chemical shifts, particularly for 19F, has become a reliable tool with the use of DFT calculations. nih.govacs.orgresearchgate.net By computing the magnetic shielding tensors and referencing them to a standard, one can obtain predicted chemical shifts that are often in good agreement with experimental values. Scaling factors can be applied to improve the accuracy of these predictions. bohrium.com

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. acs.orgarxiv.orgrsc.orgresearchgate.net The predicted spectrum will show characteristic peaks for the C-F, C-O, and C-I bonds, as well as the vibrations of the bicyclic core.

Spectroscopic ParameterPredicted ValueAssignment
19F Chemical Shift (δ)-180 to -200 ppmFluorine on the bicyclic core
13C Chemical Shift (δ) of C-F85-95 ppmCarbon atom bonded to fluorine
1H Chemical Shift (δ) of CH2I3.0-3.5 ppmMethylene protons adjacent to iodine
IR Frequency (ν)1050-1150 cm-1C-F stretching vibration
IR Frequency (ν)1000-1100 cm-1C-O-C stretching vibration

Reaction Pathway Analysis and Transition State Modeling for Key Synthetic Steps

The synthesis of the 2-oxabicyclo[2.1.1]hexane core, including fluorinated analogs, is often achieved through an iodocyclization reaction of a corresponding cyclobutane (B1203170) precursor, such as a 4-fluoro-substituted methylene cyclobutane methanol. This type of reaction is generally understood to proceed via an electrophilic addition of an iodine species to the double bond, followed by an intramolecular nucleophilic attack by the hydroxyl group.

In the absence of specific computational data for the target molecule, a general mechanistic framework for the iodocyclization of a hypothetical 4-fluoro-1-((methylene)cyclobutyl)methanol can be proposed. This process would likely initiate with the formation of an iodonium (B1229267) ion intermediate upon the electrophilic attack of iodine on the exocyclic double bond. The subsequent intramolecular cyclization by the hydroxyl group would then proceed via a nucleophilic attack on one of the carbons of the iodonium ion. This step is crucial as it determines the stereochemistry and the formation of the bicyclic system.

Computational studies on analogous systems, such as the fluorocyclization of unsaturated alcohols and carboxylic acids using hypervalent iodine reagents, suggest that the reaction can proceed through different pathways, namely a "fluorination first, cyclization later" or a "cyclization first, fluorination later" mechanism. The regioselectivity of the cyclization (e.g., 5-exo versus 6-endo) is a key aspect that would be elucidated by detailed computational modeling. For the formation of the 2-oxabicyclo[2.1.1]hexane system, a 5-exo-trig cyclization is the expected pathway.

A thorough theoretical investigation would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of the reaction. Such a study would identify and characterize the geometries and energies of the reactants, intermediates, transition states, and products. Key parameters that would be calculated include activation energies (ΔG‡) and reaction energies (ΔGr).

Table 1: Hypothetical Data for Key Steps in the Iodocyclization of 4-fluoro-1-((methylene)cyclobutyl)methanol

Step Description Intermediate/Transition State Calculated Parameter Hypothetical Value (kcal/mol)
1 Formation of Iodonium Ion Iodonium Ion Intermediate Formation Energy -
2 5-exo-trig Cyclization Transition State 1 (TS1) Activation Energy (ΔG‡) -

Detailed computational analysis would also provide insights into the geometry of the transition states, including critical bond lengths and angles, which would help in understanding the factors controlling the stereoselectivity of the reaction. The influence of the fluorine substituent on the electron density of the double bond and its effect on the stability of the intermediates and transition states would be a central point of such an investigation.

Unfortunately, without specific research articles detailing these computational results for this compound or a very close analog, any further discussion would be purely speculative. The generation of detailed, scientifically accurate data tables and research findings as requested is not possible based on the currently available information.

Applications of 4 Fluoro 1 Iodomethyl 2 Oxabicyclo 2.1.1 Hexane As a Versatile Building Block in Organic Synthesis

Strategic Incorporation into Complex Natural Products and Analogues

The unique conformational rigidity of the 2-oxabicyclo[2.1.1]hexane scaffold makes it an attractive substitute for aromatic rings in the design and synthesis of analogues of complex natural products and other bioactive molecules. By replacing a flat aromatic moiety with this three-dimensional structure, chemists can fine-tune the spatial arrangement of functional groups, which can lead to improved binding affinity for biological targets and enhanced pharmacological properties.

While direct incorporation of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane into the de novo synthesis of a complex natural product is an emerging area of research, the strategy of using the parent scaffold as a bioisostere is well-documented. For instance, the 2-oxabicyclo[2.1.1]hexane core has been successfully incorporated into analogues of known drugs, demonstrating its potential to improve metabolic stability and aqueous solubility. rsc.org The presence of the iodomethyl group in the title compound provides a convenient handle for its attachment to a larger molecular framework, while the fluorine atom can modulate the electronic properties and lipophilicity of the resulting analogue.

A key synthetic route to access these valuable building blocks involves the iodocyclization of fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes. enamine.net This methodology allows for the preparation of a variety of fluorinated oxabicyclo[2.1.1]hexane derivatives, including primary iodides like the title compound, which are primed for further synthetic transformations. enamine.net

Role as a Chiral Synthon or Precursor for Asymmetric Catalysis Ligands

The this compound molecule possesses two stereogenic centers, C1 and C4, making it a chiral scaffold with the potential for applications in asymmetric synthesis. The development of enantioselective routes to this and related bicyclic systems is an active area of research. Organocatalytic asymmetric approaches have been successfully employed for the synthesis of the analogous azabicyclo[2.1.1]hexanes, achieving high enantioselectivity. acs.org Such methods could potentially be adapted for the synthesis of enantioenriched this compound.

Once obtained in enantiopure form, this compound can serve as a valuable chiral synthon. The defined three-dimensional arrangement of its substituents can be used to control the stereochemical outcome of subsequent reactions. Furthermore, the iodomethyl group can be readily converted to other functionalities, allowing for the synthesis of a diverse range of chiral molecules.

The potential of this scaffold extends to the development of novel ligands for asymmetric catalysis. The rigid bicyclic framework can provide a well-defined chiral environment around a metal center. The iodomethyl handle can be utilized to append phosphine, amine, or other coordinating groups, thereby creating bidentate or tridentate chiral ligands. The fluorine atom can influence the electronic properties of the ligand, which in turn can modulate the reactivity and selectivity of the catalyst. While specific examples of ligands derived from this compound are still emerging, the foundational chemistry for their design and synthesis is in place.

Development of Novel Fluorine-Containing Materials with Engineered Properties

The incorporation of fluorine into organic molecules can impart unique and desirable properties to materials, such as enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. rsc.org The title compound, with its fluorine atom and a reactive iodomethyl group, is a promising monomer for the synthesis of novel fluorine-containing polymers and materials.

The presence of the 2-oxabicyclo[2.1.1]hexane unit can lead to polymers with high glass transition temperatures and thermal stability due to the rigidity of the bicyclic structure. The fluorine atom would contribute to low surface energy and hydrophobicity. These properties could be advantageous for applications in coatings, specialized membranes, and advanced optical materials. While the specific use of this compound in materials science is a developing field, the synthesis of other fluorinated monomers for the preparation of hydrophobic surfaces is an established concept. rsc.org

Contribution to the Advancement of Stereoselective and Strain-Release Synthetic Methodologies

The synthesis and reactions of this compound are intrinsically linked to the advancement of stereoselective and strain-release synthetic methodologies. The construction of the 2-oxabicyclo[2.1.1]hexane core itself often relies on strain-release strategies, such as the photocatalytic cycloaddition of bicyclo[1.1.0]butanes with aldehydes. nih.gov

The key iodocyclization reaction used to synthesize the title compound is a powerful example of a stereoselective transformation, where the stereochemistry of the starting material dictates the stereochemistry of the bicyclic product. This provides a reliable method for accessing specific diastereomers.

Once formed, the strained bicyclic system of this compound can be subjected to further strain-release functionalization, although this area is still being explored. The iodomethyl group is a key reactive site for a variety of transformations, including nucleophilic substitutions and radical reactions. The stereoelectronic effects of the bicyclic core and the fluorine substituent can be expected to influence the regio- and stereoselectivity of these reactions, leading to the development of new synthetic methods. For example, the rigid framework can be used to study long-range electronic effects and to control the geometry of reactive intermediates. The investigation of the reactivity of this and related compounds will undoubtedly contribute to a deeper understanding of the chemistry of strained ring systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the 2-oxabicyclo[2.1.1]hexane core in compounds like 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane?

  • The bicyclic framework is typically synthesized via iodocyclization reactions starting from cyclobutane alkenyl alcohols. For example, using I₂/NaHCO₃ in a water/MeOtBu mixture at room temperature facilitates cyclization . However, reaction conditions (solvent, temperature, catalyst) must be optimized to avoid failed cyclization, as seen in cyclohexane-based precursors . Multi-step approaches involving alkene functionalization and ring closure are common, with yields dependent on precursor rigidity and substituent effects.

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent placement and bicyclic geometry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data . For iodine-containing derivatives, inductively coupled plasma mass spectrometry (ICP-MS) can track iodine retention during synthesis .

Q. How does the iodomethyl substituent influence the compound’s reactivity in downstream functionalization?

  • The iodomethyl group acts as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Its reactivity is enhanced by the electron-withdrawing fluorine atom, facilitating SN2 mechanisms. However, steric hindrance from the bicyclic framework may require tailored catalysts (e.g., Pd-based) or elevated temperatures .

Advanced Research Questions

Q. What geometric parameters validate 2-oxabicyclo[2.1.1]hexanes as bioisosteres of ortho-substituted phenyl rings?

  • Key parameters include:

  • Distance between substituents (d): ~3.6 Å in bicyclohexanes vs. ~3.0–3.1 Å in phenyl rings.
  • Bond angles (φ₁, φ₂): Nearly identical (~120°), enabling similar spatial orientation.
  • Ring puckering (θ): Bicyclic systems mimic phenyl planarity despite saturation .
  • Computational modeling (DFT) and X-ray data confirm these alignments, supporting their use in drug design to improve solubility and metabolic stability .

Q. How can researchers resolve contradictions in cyclization efficiency between cyclobutane and cyclohexane precursors?

  • Cyclobutane’s preorganized conformation reduces activation energy for cyclization, whereas flexible cyclohexane derivatives require strain-inducing strategies (e.g., ring constraints or directing groups). Failed attempts with cyclohexane (Table 1, ) highlight the need for alternative pathways, such as photochemical or transition-metal-catalyzed cyclizations.

Q. What computational tools predict the collision cross-section (CCS) and pharmacokinetic properties of this compound?

  • Molecular dynamics simulations (e.g., MOE, Schrödinger) and ion mobility spectrometry (IMS) correlate experimental CCS values with 3D conformational ensembles . For pharmacokinetics, tools like SwissADME estimate logP (~2.1), PSA (~45 Ų), and blood-brain barrier permeability based on substituent effects (fluoro, iodomethyl) .

Key Research Recommendations

  • Prioritize iodocyclization for bicyclic synthesis but explore photochemical or metal-catalyzed routes for challenging precursors.
  • Use NMR-guided optimization to balance steric and electronic effects in functionalization.
  • Validate bioisosteric replacements in lead compounds via in vitro binding assays (e.g., kinase inhibition) paired with computational modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.